2-(6-Fluoropyridin-3-yl)benzaldehyde
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Overview
Description
2-(6-Fluoropyridin-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a fluorinated pyridine ring. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloro-5-fluoropyridine with benzaldehyde under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as methanol and catalysts like sodium methoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of green chemistry principles, such as multi-component reactions, can enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the fluorinated pyridine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-Fluoropyridin-3-yl)benzoic acid.
Reduction: Formation of 2-(6-Fluoropyridin-3-yl)benzyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)benzaldehyde involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-boronic acid
- 6-Fluoro-3-pyridinylboronic acid
- 4-(2-Fluoropyridin-3-yl)benzaldehyde
Uniqueness
2-(6-Fluoropyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the benzaldehyde group, which can significantly influence its reactivity and interactions compared to other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-6-5-9(7-14-12)11-4-2-1-3-10(11)8-15/h1-8H |
InChI Key |
USLWOFAJUYSYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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